1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
CAS No.: 1021225-57-9
Cat. No.: VC11920941
Molecular Formula: C19H24N6O3S
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021225-57-9 |
|---|---|
| Molecular Formula | C19H24N6O3S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 6-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C19H24N6O3S/c1-13-11-16(28-4)17(12-14(13)2)29(26,27)24-9-7-23(8-10-24)19-6-5-18-21-20-15(3)25(18)22-19/h5-6,11-12H,7-10H2,1-4H3 |
| Standard InChI Key | GVVRFLCSIQNHPK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features three distinct structural domains (Figure 1):
-
2-Methoxy-4,5-dimethylbenzenesulfonyl group: A sulfonamide-linked aromatic ring with methoxy and methyl substituents, enhancing lipophilicity and target binding.
-
Piperazine core: A six-membered diamine ring enabling conformational flexibility and hydrogen bonding .
-
3-Methyl-triazolo[4,3-b]pyridazine: A fused heterocyclic system contributing to π-π stacking and kinase inhibition .
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₆O₃S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 6-[4-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3-methyl-triazolo[4,3-b]pyridazine |
| CAS Number | 1021225-57-9 |
| Topological Polar Surface | 112 Ų |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions (Figure 2):
-
Sulfonation: Introduction of the benzenesulfonyl group via reaction of 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid.
-
Piperazine Coupling: The sulfonyl chloride intermediate reacts with piperazine under basic conditions (e.g., K₂CO₃).
-
Triazolo-Pyridazine Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors, followed by methylation.
Key challenges include controlling regioselectivity during triazole ring formation and optimizing yields (typically 40–60%).
Analytical Characterization
Techniques confirm purity and structure:
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆, δ ppm): 2.21 (s, 3H, CH₃), 2.96–3.12 (m, 8H, piperazine), 3.82 (s, 3H, OCH₃).
-
Mass Spectrometry: ESI-MS m/z 417.2 [M+H]⁺.
-
HPLC: Purity >95% (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits phosphoinositide 3-kinase gamma (PI3Kγ), a target in oncology and immunology . In vitro assays show IC₅₀ values of 12 nM against PI3Kγ, comparable to reference inhibitors . The triazolo-pyridazine moiety binds the ATP pocket, while the sulfonyl group stabilizes interactions with Lys833 and Asp841 residues .
Antimicrobial Effects
Against Escherichia coli and Bacillus subtilis, minimum inhibitory concentrations (MICs) range from 50–150 µg/mL, attributed to sulfonamide-mediated folate pathway disruption .
Table 2: Biological Activity Profile
| Assay | Result |
|---|---|
| PI3Kγ Inhibition (IC₅₀) | 12 nM |
| Anticancer (MCF7 IC₅₀) | 8.7 µM |
| Antibacterial (MIC) | 50–150 µg/mL |
Pharmacological Applications
Oncology
Preclinical studies demonstrate efficacy in reducing tumor growth in murine models (40% reduction at 10 mg/kg) . Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhances T-cell infiltration .
Neuroinflammation
PI3Kγ inhibition modulates microglial activation, showing promise in Alzheimer’s disease models (30% reduction in amyloid-β plaques) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume